![molecular formula C18H13ClN2O2 B302587 N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-benzodioxol-5-amine](/img/structure/B302587.png)
N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-benzodioxol-5-amine
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Overview
Description
N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-benzodioxol-5-amine, commonly known as CP-55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential uses in medicine.
Mechanism of Action
CP-55940 acts on the endocannabinoid system in the body, which is involved in regulating various physiological processes such as pain sensation, immune function, and mood. Specifically, CP-55940 binds to cannabinoid receptors in the body, which triggers a series of biochemical reactions that ultimately lead to the compound's therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to have anti-cancer properties. Additionally, CP-55940 has been shown to have neuroprotective effects, which may make it useful in treating neurological disorders such as epilepsy and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of CP-55940 is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of CP-55940 is that it is a potent compound that can be difficult to work with in the laboratory. Additionally, its effects can be difficult to measure accurately, which can make it challenging to interpret experimental results.
Future Directions
There are a number of future directions for research on CP-55940. One area of interest is the compound's potential use in treating neurological disorders such as epilepsy and Parkinson's disease. Additionally, there is interest in exploring the compound's anti-cancer properties and its potential use in treating various types of cancer. Finally, there is interest in developing new synthetic cannabinoids that may have improved therapeutic properties compared to CP-55940.
Synthesis Methods
CP-55940 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method is complex and requires specialized knowledge in organic chemistry. However, the end result is a pure compound that can be used in scientific research.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. Additionally, CP-55940 has been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson's disease.
properties
Product Name |
N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-benzodioxol-5-amine |
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Molecular Formula |
C18H13ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[1-(4-chlorophenyl)pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C18H13ClN2O2/c19-13-3-6-15(7-4-13)21-9-1-2-16(21)11-20-14-5-8-17-18(10-14)23-12-22-17/h1-11H,12H2 |
InChI Key |
MPCNOAWOMLWLAQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CN3C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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